N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative characterized by a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a cyclohex-1-en-1-yl ethyl chain linked via the carboxamide nitrogen. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the cyclohexenyl ethyl moiety may influence lipophilicity and binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-17-13-23(16-9-7-15(20)8-10-16)22-18(17)19(24)21-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXUOJCVBVCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCC2=CCCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with three analogues from the provided evidence:
Key Observations :
- Halogen Effects : The target compound’s 4-fluorophenyl group offers metabolic advantages over chlorinated analogues (e.g., reduced toxicity compared to polychlorinated derivatives) .
- Heterocyclic Variations: Unlike the thieno[2,3-c]pyrazole core in , the target’s simple pyrazole scaffold may reduce synthetic complexity while maintaining receptor affinity.
- Solubility Modifiers : The pyridylmethyl group in enhances aqueous solubility, whereas the target’s cyclohexenyl ethyl chain prioritizes membrane permeability.
Pharmacological and Biochemical Comparisons
- CB1 Receptor Antagonism : The analogue 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM) . The target compound’s 4-fluorophenyl group may similarly enhance CB1 binding, though its cyclohexenyl chain could alter pharmacokinetics.
- Enzyme Inhibition: Thieno[2,3-c]pyrazole derivatives (e.g., ) inhibit kinases and proteases due to their planar heterocyclic core. The target’s methoxy group may confer selectivity for oxidative enzymes (e.g., cytochrome P450 isoforms).
- Thermodynamic Stability : The trifluoromethyl group in increases thermal stability (Tₘ > 150°C), whereas the target’s fluorine and methoxy substituents likely improve shelf life under ambient conditions.
Physicochemical and ADMET Properties
Notes:
Research Findings and Implications
- Therapeutic Potential: The target compound’s structural features align with trends in CNS drug development, particularly for disorders involving CB1 receptors or oxidative stress pathways.
- Synthetic Feasibility: The absence of complex heterocycles (e.g., thieno[2,3-c]pyrazole in ) may streamline large-scale synthesis.
- Unresolved Questions: No direct in vivo data for the target compound are available in the provided evidence. Comparative studies with are needed to validate its CB1 affinity and toxicity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
